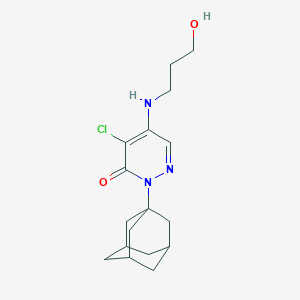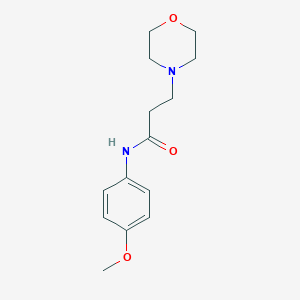
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, hydroxyethyl group, and methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyethylamine with a suitable aldehyde to form an intermediate, which is then cyclized to form the pyrrolidine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer and neurodegenerative disorders due to its ability to modulate specific molecular targets.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Methoxyphenethylamine: Similar in structure but lacks the pyrrolidine ring.
2-Fluorodeschloroketamine: Shares some structural features but has different functional groups and applications.
Ethyl 3-(furan-2-yl)propionate: Contains a furan ring instead of a pyrrolidine ring.
Uniqueness
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of a pyrrolidine ring with hydroxyethyl and methoxyphenyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications in research and industry.
属性
分子式 |
C20H19NO5 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
(4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H19NO5/c1-26-15-10-6-5-9-14(15)17-16(18(23)13-7-3-2-4-8-13)19(24)20(25)21(17)11-12-22/h2-10,17,22-23H,11-12H2,1H3/b18-16+ |
InChI 键 |
AMIPBNQBLVFJNS-FBMGVBCBSA-N |
SMILES |
COC1=CC=CC=C1C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCO |
手性 SMILES |
COC1=CC=CC=C1C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCO |
规范 SMILES |
COC1=CC=CC=C1C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247001.png)

![1-[1-(3-Methylcyclohexyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247005.png)
![4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247011.png)
![2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247012.png)
![2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline](/img/structure/B247013.png)
![2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247014.png)
![2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247015.png)
![2-[1-(2-Ethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247016.png)

![N~1~-(2-CHLOROPHENYL)-3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]PROPANAMIDE](/img/structure/B247020.png)
![4-Bromo-2-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol](/img/structure/B247022.png)
![3-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]-1H-indole](/img/structure/B247023.png)
![1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247024.png)
